Enantiomeric Purity: (S)-(+)-4-Penten-2-OL versus Racemic 4-Penten-2-OL
The (S)-(+)-enantiomer of 4-Penten-2-OL demonstrates a specific optical rotation of [α]20/D +5.0° (c = 1% in chloroform), whereas the racemic mixture (CAS 625-31-0) exhibits no optical activity . In the total synthesis of the antifungal natural product (−)-cladospolide C, the (S)-(+)-4-Penten-2-OL enantiomer serves as an essential chiral building block; coupling of enzymatically generated (S)-(+)-4-Penten-2-OL with an acid intermediate followed by ring-closing metathesis yields the desired stereochemically pure lactone product [1][2]. Substitution with racemic 4-Penten-2-OL in this synthetic route would produce diastereomeric mixtures that fundamentally alter the stereochemical outcome and biological activity of the target natural product [1].
| Evidence Dimension | Optical rotation [α]20/D |
|---|---|
| Target Compound Data | +5.0° (c = 1% in CHCl3) |
| Comparator Or Baseline | Racemic 4-Penten-2-OL: 0° |
| Quantified Difference | 100% loss of optical activity when racemate substituted |
| Conditions | Polarimetry at 20°C, c = 1% in chloroform; neat for (R)-enantiomer |
Why This Matters
For asymmetric total synthesis applications, only enantiopure material preserves stereochemical integrity; racemate substitution yields diastereomeric mixtures that alter or abolish desired biological activity.
- [1] Banwell MG, Bray B, Willis A, Wong D. A Chemoenzymatic Total Synthesis of the Undecenolide (−)-Cladospolide C. 2005. View Source
- [2] Scilit. A Chemoenzymatic Total Synthesis of the Undecenolide (−)-Cladospolide C: Key steps include coupling of acid 6 with enzymatically generated (S)-(+)-4-penten-2-ol (7). View Source
